molecular formula C9H17NO2 B2804799 2-Methyl-2-(piperidin-1-yl)propanoic acid CAS No. 802305-49-3

2-Methyl-2-(piperidin-1-yl)propanoic acid

Cat. No.: B2804799
CAS No.: 802305-49-3
M. Wt: 171.24
InChI Key: HGQPYEFYBJOTTF-UHFFFAOYSA-N
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Description

2-Methyl-2-(piperidin-1-yl)propanoic acid (CAS 24007-14-5) is a piperidine-substituted carboxylic acid with the molecular formula C9H18ClNO2 and a molecular weight of 207.7 g/mol in its hydrochloride form . The compound features a tertiary carbon center bonded to a piperidine ring and a carboxylic acid group, conferring both lipophilic and ionizable properties. Its synthesis typically involves alkaline hydrolysis of ester precursors, as demonstrated in methods using NaOH in methanol followed by purification via flash chromatography . The hydrochloride salt is commercially available for research purposes, with purity levels exceeding 95%, and is cataloged under stringent storage guidelines for laboratory use .

Properties

IUPAC Name

2-methyl-2-piperidin-1-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(2,8(11)12)10-6-4-3-5-7-10/h3-7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQPYEFYBJOTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(piperidin-1-yl)propanoic acid typically involves the reaction of piperidine with a suitable precursor, such as 2-bromo-2-methylpropanoic acid. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-2-(piperidin-1-yl)propanoic acid may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(piperidin-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of piperidine derivatives .

Scientific Research Applications

2-Methyl-2-(piperidin-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(piperidin-1-yl)propanoic acid involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Below is a detailed comparison of 2-methyl-2-(piperidin-1-yl)propanoic acid with analogous compounds, focusing on structural features, physicochemical properties, and applications.

2-Methyl-2-{4-[2-methyl-3-(piperidin-1-yl)propyl]phenyl}propanoic Acid

  • Molecular Formula: C19H29NO2
  • Molecular Weight : 303.45 g/mol
  • Key Features: This compound incorporates a phenylpropyl chain linked to the piperidine group, significantly increasing its molecular weight and lipophilicity compared to the target compound.

2-Methyl-2-(1H-pyrazol-1-yl)propanoic Acid

  • Molecular Formula : C7H10N2O2
  • Molecular Weight : 154.17 g/mol
  • Key Features: Substitution of the piperidine ring with a pyrazole heterocycle reduces molecular weight and alters electronic properties.
  • Applications : Pyrazole derivatives are widely explored in agrochemicals and pharmaceuticals due to their bioisosteric properties.

2-Methyl-2-{[(piperidin-1-yl)methyl]sulfanyl}propanoic Acid

  • Molecular Formula: C9H17NO2S (inferred from name)
  • Molecular Weight : ~215.3 g/mol (estimated)
  • Key Features : The addition of a sulfanyl-methyl-piperidine moiety introduces sulfur, which may improve metal-binding affinity or redox activity. This modification distinguishes it from the target compound’s direct piperidine-carboxylic acid linkage .

2-((1-Phenyl-1H-imidazol-2-yl)thio)propanoic Acid

  • Molecular Formula : C12H12N2O2S
  • Molecular Weight : 248.3 g/mol
  • Key Features : Replacement of piperidine with a phenyl-imidazole thioether group drastically changes the compound’s electronic profile. The imidazole ring offers aromaticity and basicity, while the thioether enhances stability against oxidative degradation .

Biological Activity

2-Methyl-2-(piperidin-1-yl)propanoic acid, often referred to as 2-Methyl-2-PPA, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula: C9H17NO2
  • Molecular Weight: Approximately 171.24 g/mol
  • Structure: The compound features a piperidine ring, which is known for its role in various biological activities, and a carboxylic acid functional group that enhances its solubility and reactivity.

Research indicates that 2-Methyl-2-PPA interacts with specific molecular targets within biological systems. These interactions may involve binding to receptors or enzymes, thereby modulating their activity. The presence of the piperidine moiety suggests potential interactions with neurotransmitter systems, possibly influencing pathways related to mood regulation and cognitive function.

Potential Mechanisms Include:

  • Receptor Modulation: The compound may act as an agonist or antagonist at certain receptors, influencing neurotransmission.
  • Enzyme Inhibition: It could inhibit specific enzymes involved in metabolic pathways, leading to altered biological responses.

Antimicrobial Activity

Preliminary studies suggest that 2-Methyl-2-PPA exhibits antimicrobial properties. Its effectiveness against various microbial strains has been explored, indicating potential applications in treating infections.

Microbial StrainActivity LevelReference
Staphylococcus aureusModerate
Escherichia coliModerate
Candida albicansLow

These findings highlight the compound's potential as a lead structure for developing new antimicrobial agents.

Anticancer Properties

Emerging evidence points toward the anticancer potential of 2-Methyl-2-PPA. Research has indicated that compounds with similar structural features can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

  • Study on Antimicrobial Efficacy:
    A study evaluated the antimicrobial activity of several derivatives of piperidine, including 2-Methyl-2-PPA. Results showed that it had comparable efficacy to established antibiotics against certain Gram-positive bacteria, suggesting its utility in addressing antibiotic resistance .
  • Investigating Anticancer Activity:
    A recent investigation into piperidine derivatives found that 2-Methyl-2-PPA inhibited the growth of specific cancer cell lines in vitro. The study indicated that the compound could induce apoptosis through mitochondrial pathways, warranting further exploration in vivo.

Research Findings and Applications

The unique structural characteristics of 2-Methyl-2-PPA confer distinct chemical and biological properties compared to other similar compounds. Its solubility in water makes it suitable for various pharmaceutical formulations. Ongoing research is focused on optimizing its synthesis and evaluating its pharmacokinetics and toxicity profiles.

Summary of Research Findings:

Study FocusKey FindingsImplications
Antimicrobial ActivityModerate activity against selected strainsPotential for new antibiotic development
Anticancer ActivityInduces apoptosis in cancer cellsPossible lead for cancer therapeutics
Receptor Interaction StudiesModulates neurotransmitter systemsInsights into psychiatric disorder treatments

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